

An In-depth Technical Guide to Butane, 1-(propylthio)-

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Compound of Interest

Compound Name: *Butane, 1-(propylthio)-*

CAS No.: 1613-46-3

Cat. No.: B157714

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Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **Butane, 1-(propylthio)-**, also known as propyl butyl sulfide (CAS No. 1613-46-3). While a seemingly simple aliphatic thioether, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, reactivity, and analytical characterization. Although specific applications for this particular molecule are not widely documented, this guide leverages its structural simplicity to illustrate the core chemical principles of the thioether functional group, which is of significant interest in medicinal chemistry and materials science. This document provides field-proven insights into its handling, potential reactivity, and characterization, grounded in authoritative references.

Introduction and Chemical Identity

Butane, 1-(propylthio)- is a dialkyl sulfide characterized by a sulfur atom bridging a propyl and a butyl group. Its identity is unequivocally established by several key identifiers.

Table 1: Chemical Identifiers for **Butane, 1-(propylthio)-**

Identifier	Value	Source
CAS Number	1613-46-3	[1][2]
Molecular Formula	C ₇ H ₁₆ S	[2]
Molecular Weight	132.27 g/mol	[1]
IUPAC Name	1-(Propylthio)butane	[2]
Synonyms	Propyl butyl sulfide, 4-Thiaoctane	[1][2]
InChI	InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3	[2]
InChIKey	ZBRWJPVULTZZCE-UHFFFAOYSA-N	[2]
Canonical SMILES	CCCCSCCC	[1]

Physicochemical Properties

The physical properties of **Butane, 1-(propylthio)-** are characteristic of a moderately sized, nonpolar thioether. These properties are crucial for its handling, purification, and use in synthetic applications.

Table 2: Physicochemical Properties of **Butane, 1-(propylthio)-**

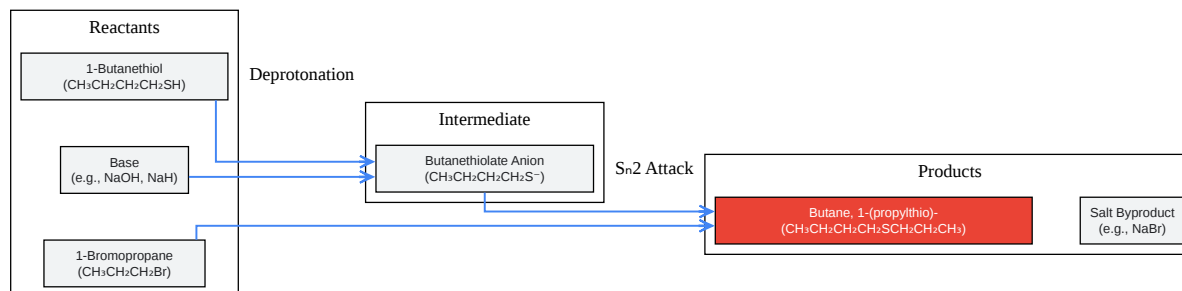
Property	Value	Source
Boiling Point	167.2 °C at 760 mmHg	[1]
Density	0.836 g/cm ³	[1]
Refractive Index	1.450	[1]
Flash Point	52.8 °C	[1]
Vapor Pressure	2.27 mmHg at 25 °C	[1]
logP (Octanol/Water)	2.93	[1]
Water Solubility	Estimated to be low	

Synthesis and Purification

The synthesis of asymmetrical thioethers like **Butane, 1-(propylthio)-** is most commonly achieved through a variation of the Williamson ether synthesis. This involves the S_N2 reaction of a thiolate with an alkyl halide.

Synthetic Pathway: Williamson-Type Thioether Synthesis

The reaction proceeds by generating a thiolate from a thiol using a suitable base, which then acts as a potent nucleophile to displace a halide from an alkyl halide.



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Figure 1: Synthetic pathway for **Butane, 1-(propylthio)-** via Williamson-type synthesis.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of **Butane, 1-(propylthio)-**.

Materials:

- 1-Butanethiol
- Sodium hydroxide (NaOH)
- 1-Bromopropane
- Ethanol (anhydrous)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

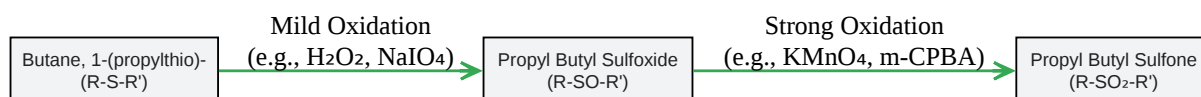
- **Thiolate Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add 1-butanethiol (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium butanethiolate.
- **S_N2 Reaction:** To the ethanolic solution of sodium butanethiolate, add 1-bromopropane (1.0 eq) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude **Butane, 1-(propylthio)-** can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Chemical Reactivity

The reactivity of **Butane, 1-(propylthio)-** is dominated by the chemistry of the thioether functional group. The lone pairs of electrons on the sulfur atom make it nucleophilic, and the sulfur atom can exist in various oxidation states.

Oxidation

Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. The choice of oxidant and reaction conditions allows for selective oxidation.



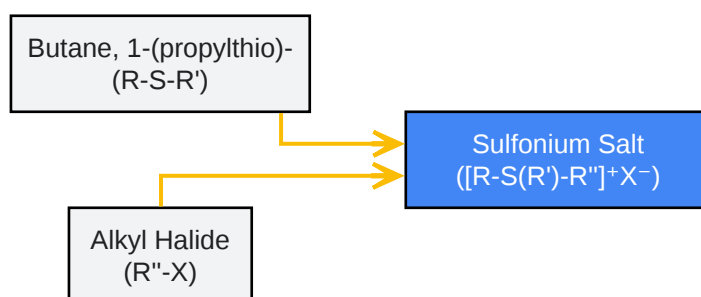
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Figure 2: Oxidation pathway of **Butane, 1-(propylthio)-**.

This reactivity is particularly relevant in the context of drug development, as thioether-containing molecules can be designed as ROS-responsive prodrugs that are activated in the oxidative environment of certain diseases.

Alkylation

The nucleophilic sulfur atom can react with alkyl halides to form sulfonium salts.



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Figure 3: Alkylation of **Butane, 1-(propylthio)-** to form a sulfonium salt.

Analytical Characterization

The identity and purity of **Butane, 1-(propylthio)-** are typically confirmed using a combination of spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of **Butane, 1-(propylthio)-** is available from the NIST Chemistry WebBook and shows a molecular ion peak (M^+) at $m/z = 132$, corresponding to its molecular weight.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **Butane, 1-(propylthio)-** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure.

Predicted ^1H NMR Chemical Shifts:

- $-\text{CH}_2\text{-S-CH}_2-$: The methylene groups directly attached to the sulfur atom are expected to resonate in the range of 2.4-2.6 ppm as triplets.
- $-\text{CH}_2\text{-CH}_2\text{-S-}$: The methylene groups adjacent to the sulfur-bound methylene groups are predicted to appear around 1.5-1.7 ppm as sextets.
- $\text{CH}_3\text{-CH}_2-$: The terminal methyl groups are expected in the upfield region, around 0.9-1.0 ppm, as triplets.

Predicted ^{13}C NMR Chemical Shifts:

- $-\text{CH}_2\text{-S-CH}_2-$: Carbons directly bonded to sulfur are expected in the range of 30-40 ppm.
- $-\text{CH}_2\text{-CH}_2\text{-S-}$: The next carbons in the chain are predicted to be around 22-32 ppm.
- $\text{CH}_3\text{-CH}_2-$: The terminal methyl carbons are expected at approximately 13-14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic thioether is primarily characterized by C-H stretching and bending vibrations.

- C-H stretching: Strong absorptions are expected in the $2850\text{-}2960\text{ cm}^{-1}$ region.
- C-H bending: Absorptions for methylene and methyl groups are expected around 1465 cm^{-1} and 1375 cm^{-1} . The C-S stretching vibration is typically weak and falls in the $600\text{-}800\text{ cm}^{-1}$ region, often making it difficult to identify definitively.

Applications and Relevance in Research

While specific, documented applications for **Butane, 1-(propylthio)-** are scarce, the thioether moiety it contains is of significant interest in several areas of research and development, particularly in the pharmaceutical industry.

- Scaffold in Drug Discovery: The thioether linkage is a common structural motif in a variety of pharmaceuticals. Its ability to act as a flexible, metabolically stable linker and its potential for

hydrogen bonding interactions make it a valuable component in drug design.

- **ROS-Responsive Materials:** As previously mentioned, the facile oxidation of thioethers to hydrophilic sulfoxides and sulfones makes them excellent candidates for the design of stimuli-responsive materials. This principle is being explored for targeted drug delivery systems that release their payload in the oxidative microenvironment of tumors or inflamed tissues.

Safety and Toxicology

A specific, detailed Safety Data Sheet (SDS) for **Butane, 1-(propylthio)-** is not readily available. However, based on its structure and data for analogous compounds such as di-n-butyl sulfide, the following safety precautions should be observed.

- **Flammability:** **Butane, 1-(propylthio)-** is a flammable liquid.[1] Keep away from heat, sparks, and open flames.
- **Inhalation:** Vapors may be harmful if inhaled. Use in a well-ventilated area or with appropriate respiratory protection.
- **Skin and Eye Contact:** May cause skin and eye irritation. Wear appropriate personal protective equipment, including gloves and safety glasses.
- **Ingestion:** May be harmful if swallowed.

For di-n-butyl sulfide (CAS 544-40-1), the LD50 (oral, rat) is reported as 2220 mg/kg, indicating moderate acute toxicity.[4] Similar toxicity can be expected for **Butane, 1-(propylthio)-**.

Conclusion

Butane, 1-(propylthio)- serves as a fundamental example of an aliphatic thioether. While it may not have widespread, specific applications, its synthesis, reactivity, and spectral characteristics are representative of this important class of organic compounds. A thorough understanding of its properties, as detailed in this guide, provides a solid foundation for researchers and drug development professionals working with more complex molecules containing the thioether functional group. The principles of its synthesis via Williamson-type

reactions and its reactivity, particularly oxidation, are cornerstones of modern organic and medicinal chemistry.

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